molecular formula C6H4BF4N3O2 B016370 2-Nitrobenzenediazonium tetrafluoroborate CAS No. 365-33-3

2-Nitrobenzenediazonium tetrafluoroborate

Cat. No. B016370
CAS RN: 365-33-3
M. Wt: 236.92 g/mol
InChI Key: ODEGNSWGVXKLIR-UHFFFAOYSA-N
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Description

2-Nitrobenzenediazonium tetrafluoroborate is a diazonium salt/diazo dye . It is commonly used for the histochemical detection of bilirubin and indolamines . It is also used as a standard reagent in organic synthesis .


Synthesis Analysis

The synthesis of 2-Nitrobenzenediazonium tetrafluoroborate involves diazotization of aniline in the presence of hydrochloric acid . The tetrafluoroborate can be obtained from crude benzenediazonium chloride by salt metathesis using tetrafluoroboric acid .


Molecular Structure Analysis

The molecular formula of 2-Nitrobenzenediazonium tetrafluoroborate is C6H4BF4N3O2 . The N-N bond distance in benzenediazonium tetrafluoroborate is 1.083 (3) Å, which is almost identical to that for the dinitrogen molecule (N≡N) .


Chemical Reactions Analysis

The diazo group (N2) in 2-Nitrobenzenediazonium tetrafluoroborate can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . These transformations are associated with many named reactions including the Schiemann reaction, Sandmeyer reaction, and Gomberg-Bachmann reaction .


Physical And Chemical Properties Analysis

2-Nitrobenzenediazonium tetrafluoroborate appears as a crystalline powder . It is soluble in acetonitrile and dimethyl sulfoxide .

Scientific Research Applications

  • Cationic Polymerization Initiator : It acts as an effective initiator for cationic polymerization of p-methoxystyrene, involving mechanisms with Meisenheimer intermediates and carbenium ions (Hall & Howey, 1984).

  • Chemical Synthesis : This compound catalyzes the dediazoniation in aqueous acid to produce p-nitrophenol and p-nitrochlorobenzene, simplifying the method for preparing halobenz (Bravo-Díaz et al., 1999).

  • Graphene Modification : When used for chemical modification of graphene, it reduces minimum conductivity, increases electron-hole mobility, and shifts the charge neutrality point, enhancing electrical properties in graphene field-effect transistors (Fan et al., 2010).

  • Organic Synthesis : The crystal structure of its derivative, 2-dimethylaminobenzenediazonium tetrafluoroborate, shows near planarity despite steric crowding, indicating potential applications in organic synthesis (Wallis & Dunitz, 1984).

  • Electrochemical Studies : Studies have shown that β-cyclodextrin hinders the reduction of its nitro group, favoring the reduction of the compound and forming a specific spatial configuration (González-Romero et al., 2004).

  • Arylation Reactions : High yields of arylation are achieved with this compound in dimethylsulfoxide-benzene mixtures, suggesting a homolytic mechanism (Kaul & Zollinǵer, 1968).

  • Solid-Liquid Two-Phase Reactions : It facilitates two-phase reactions with aromatic amines using wet silica gel, yielding azo-products and allowing for reuse (TamagakiSeizo et al., 1982).

  • Micellar-Promoted Reactions : In micellar solutions, it undergoes homolytic dediazoniation, a process that's been studied for its unique characteristics (Bravo-Díaz et al., 2000).

  • Electrochemical Applications : The compound has been used in the electrografting of graphene electrodes onto Ni foil, affecting the formation of multilayers through azo linkages (Mooste et al., 2015).

  • Electron Acceptor for Molecular Hyperpolarizabilities : Diazonium compounds, including this one, have been found to have larger molecular hyperpolarizabilities than nitro compounds, making them potential electron acceptors (Kang et al., 1995).

Safety And Hazards

2-Nitrobenzenediazonium tetrafluoroborate is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It should be handled with personal protective equipment and kept away from heat and sources of ignition .

Future Directions

2-Nitrobenzenediazonium tetrafluoroborate has potential applications in various fields. For instance, it has been used as an effective electrocatalyst for the detection of β-nicotinamide adenine dinucleotide (NADH) when functionalized with multiwalled carbon nanotubes .

properties

IUPAC Name

2-nitrobenzenediazonium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N3O2.BF4/c7-8-5-3-1-2-4-6(5)9(10)11;2-1(3,4)5/h1-4H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEGNSWGVXKLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C(=C1)[N+]#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00957803
Record name 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-)
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Molecular Weight

236.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrobenzenediazonium tetrafluoroborate

CAS RN

365-33-3, 73698-41-6
Record name Benzenediazonium, 2-nitro-, tetrafluoroborate(1-) (1:1)
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URL https://commonchemistry.cas.org/detail?cas_rn=365-33-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrobenzenediazonium tetrafluoroborate
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Record name 4-Nitrobenzene diazonium tetrafluoroborate
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Record name 2-Nitrobenzene-1-diazonium tetrafluoridoborate(1-)
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Record name 2-nitrobenzenediazonium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
JT Kuethe, KG Childers - Advanced Synthesis & Catalysis, 2008 - Wiley Online Library
… available 4-nitrobenzenediazonium salt 8 is well documented providing the 4-nitrobiphenyls of type 9,[4b,7a,e,8a–c,11] the failure of 2-nitrobenzenediazonium tetrafluoroborate salts 1 …
Number of citations: 93 onlinelibrary.wiley.com
B Panda, TK Sarkar - Chemical communications, 2010 - pubs.rsc.org
… Tandem reactions of 2-nitrobenzenediazonium tetrafluoroborate. Scheme 2 Tandem reactions of 2-nitrobenzenediazonium tetrafluoroborate. …
Number of citations: 119 pubs.rsc.org
II Pikulik, RU Weber, H Zollinger - Helvetica Chimica Acta, 1981 - Wiley Online Library
… Reiationship between the logarithms of observed rated constants (kobs) of the hydrolysis of 4-chloro-2-nitrobenzenediazonium tetrafluoroborate (4) and pH of buffer solutions (I=0.50) at …
Number of citations: 8 onlinelibrary.wiley.com
A Caballero‐Muñoz, M Rosas‐Ortega… - European Journal of …, 2023 - Wiley Online Library
… of aryldiazonium salts containing two additional substituents such as 4-methyl-2-nitromethylbenzenediazonium tetrafluoroborate, 5-chloro-2-nitrobenzenediazonium tetrafluoroborate …
M Majek, A Jacobi von Wangelin - … Chemie International Edition, 2015 - Wiley Online Library
… Indeed, 2-nitrobenzenediazonium tetrafluoroborate did not afford the desired ester under carbonylation conditions. The addition of TEMPO to the reaction resulted in the formation of the …
Number of citations: 175 onlinelibrary.wiley.com
E Artuso, M Barbero, I Degani, S Dughera, R Fochi - Tetrahedron, 2006 - Elsevier
… According to procedure A described above for entry 21 of Table 1, a mixture constituted of 2-nitrobenzenediazonium tetrafluoroborate 27 (0.36 g, 1.5 mmol), ethyl acrilate (2; 0.18 g, 1.8 …
Number of citations: 65 www.sciencedirect.com
FX Felpin, E Fouquet, C Zakri - Advanced Synthesis & Catalysis, 2008 - Wiley Online Library
… It was previously observed that 2nitrobenzenediazonium tetrafluoroborate 1 was quite sensitive and prone to decomposition resulting in low yields of cross-coupled products.[12] This …
Number of citations: 98 onlinelibrary.wiley.com
DJ Adams, A Goddard, JH Clark… - Chemical …, 2000 - pubs.rsc.org
… Addition of a solution of 2-nitrobenzenediazonium tetrafluoroborate 1a 6 to an acetonitrile solution of CuSCF 3 at 50 C 7 leads to rapid evolution of gas with concurrent formation of a …
Number of citations: 61 pubs.rsc.org
K Zhang, XH Xu, FL Qing - The Journal of Organic Chemistry, 2015 - ACS Publications
… Compound 2i was prepared following the general procedure, starting from 2-nitrobenzenediazonium tetrafluoroborate (47.4 mg, 0.2 mmol) prepared by procedure B. After purification by …
Number of citations: 87 pubs.acs.org
JA Carroll, D Sutton, Z Xiaoheng - Journal of Organometallic Chemistry, 1983 - Elsevier
The syntheses are described of ortho-metalated iridium arylhydrazido complexes [Ir(NHNHC 6 H 3 X)(CO)(PPh 3 ) 2 ]BF 4 , where X = H, 4-F, 3-F, 2-F, 4-OMe, 2-OMe, 2-NO 2 , 3-NO 2 , …
Number of citations: 0 www.sciencedirect.com

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